molecular formula C7H13N3O2S B1423458 1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine CAS No. 1178848-35-5

1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B1423458
CAS No.: 1178848-35-5
M. Wt: 203.26 g/mol
InChI Key: OWAKCMBDGVEGTR-UHFFFAOYSA-N
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Description

1-[2-(Ethanesulfonyl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H13N3O2S and a molecular weight of 203.26 g/mol This compound is characterized by the presence of a pyrazole ring substituted with an ethanesulfonyl group and an amine group

Preparation Methods

The synthesis of 1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of pyrazole derivatives with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general synthetic route can be summarized as follows:

    Starting Materials: Pyrazole, ethanesulfonyl chloride, triethylamine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C.

    Procedure: Pyrazole is dissolved in dichloromethane, and triethylamine is added to the solution. Ethanesulfonyl chloride is then added dropwise while maintaining the temperature. The reaction mixture is stirred for several hours until completion.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

1-[2-(Ethanesulfonyl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and alkyl halides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(Ethanesulfonyl)ethyl]-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group is known to enhance the compound’s reactivity and binding affinity to biological targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-[2-(Ethanesulfonyl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-ethylsulfonylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-2-13(11,12)6-5-10-4-3-7(8)9-10/h3-4H,2,5-6H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAKCMBDGVEGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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